molecular formula C10H12F3NO B6319373 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine CAS No. 704884-81-1

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine

Cat. No.: B6319373
CAS No.: 704884-81-1
M. Wt: 219.20 g/mol
InChI Key: ACGHPOOIDADYOS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine (CAS 704884-81-1) is a benzylamine derivative of significant interest in advanced chemical research and development. Its molecular formula is C10H12F3NO, with a molecular weight of 219.20 . The compound features a unique structure that incorporates a phenolic hydroxyl group, a trifluoromethyl (CF3) group, and a dimethylamine functionality on the benzyl carbon. The presence of the trifluoromethyl group is a critical feature in modern medicinal chemistry, as it is known to enhance a molecule's lipophilicity, which can improve cell membrane permeability and overall bioavailability . Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability , helping to prolong the in vivo half-life of potential drug candidates by blocking common metabolic pathways . This makes the compound a valuable scaffold for the design and synthesis of new pharmaceutical agents, particularly in the development of receptor-targeted therapies. The structural motifs present in this molecule suggest potential applications as a key building block in organic synthesis. It may serve as a precursor for ligands, catalysts, or more complex bioactive molecules. Researchers can leverage the reactivity of the hydroxyl and amine groups for further functionalization, while the electron-withdrawing trifluoromethyl group can be used to fine-tune the electronic properties of the entire aromatic system . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)6-7-3-4-8(5-9(7)15)10(11,12)13/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHPOOIDADYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified 2-hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine as a promising candidate for anticancer drug development. Its structural modifications have been shown to enhance its inhibitory activity against specific kinases involved in cancer progression. For instance, the introduction of hydroxyl and trifluoromethyl groups has been linked to improved selectivity and potency against kinases such as Dyrk1A and Clk1, which are critical targets in cancer therapy .

Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Research indicates that similar compounds can influence the cholinergic system, which is vital for cognitive functions and memory retention. This opens avenues for exploring this compound in treating neurodegenerative diseases .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can be synthesized through reductive amination processes, allowing for the introduction of diverse functional groups that enhance its reactivity and utility in further chemical transformations .

Synthesis of Halogenated Compounds
The compound has been utilized in processes aimed at preparing halogenated di-substituted benzylamines. These derivatives are crucial for developing more complex molecules used in drug discovery and materials science. The synthesis methods emphasize high yields and purity, making it a valuable building block in organic synthesis .

Material Science

Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Surface Modification Agents
The compound can also function as a surface modifier, enhancing the hydrophobicity or oleophobicity of materials. This is particularly useful in applications requiring anti-fogging or anti-staining properties, which are advantageous in consumer products and industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

N,N-Dimethylbenzylamine (DMBA)

Chemical Structure : DMBA lacks the hydroxyl and trifluoromethyl substituents, consisting solely of a benzyl group attached to a dimethylamine (–N(CH₃)₂) .
Key Properties :

  • Basicity : Strongly basic (pKa ~10–11) due to the tertiary amine group .
  • Solubility : Slightly soluble in water but miscible with organic solvents .
  • Applications : Catalyst in polyurethane foam production, corrosion inhibitor, and intermediate for quaternary ammonium compounds .

Contrast with Target Compound :

  • The hydroxyl group in 2-hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine introduces acidity (pKa ~8–10 for phenolic OH), making it amphoteric.
  • The trifluoromethyl group enhances lipophilicity (logP increase) and metabolic stability compared to DMBA, which is relevant in pharmaceutical contexts .

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one

Chemical Structure: This benzopyranone derivative features a trifluoromethyl group and hydroxyl substituent but differs in the core structure (cyclic ketone vs. benzylamine) . Key Properties:

  • Reactivity : The ketone group enables nucleophilic additions, while the hydroxyl group participates in tautomerism .
  • Synthesis : Derived from reactions involving trifluoroacetic anhydride and diamine precursors .

Contrast with Target Compound :

  • The benzylamine backbone in this compound offers greater flexibility and basicity compared to the rigid benzopyranone system.
  • The dimethylamine group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) that are less accessible in the benzopyranone analog .

Sulfonamide and Triazole Derivatives ()

Chemical Structures : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones feature sulfonyl and triazole groups but lack the trifluoromethyl and hydroxyl substituents .
Key Properties :

  • Tautomerism : Triazole-thione/thiol tautomerism observed in IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
  • Synthesis : Prepared via nucleophilic addition and cyclization reactions .

Contrast with Target Compound :

  • Unlike triazole derivatives, the target compound’s dimethylamine group enables quaternization reactions, useful in polymer chemistry (e.g., anion-exchange membranes) .

Physicochemical and Spectroscopic Comparisons

Solubility and Lipophilicity

Compound Water Solubility logP (Predicted) Notable Substituents
DMBA Low ~1.5 –N(CH₃)₂
Target Compound Moderate* ~2.5–3.0* –OH, –CF₃, –N(CH₃)₂
2-Hydroxy-2-trifluoromethyl-benzopyranone Low ~1.8 –OH, –CF₃, cyclic ketone

*Predicted based on substituent contributions: –OH increases water solubility, while –CF₃ enhances lipophilicity.

Spectroscopic Signatures

  • IR Spectroscopy :
    • DMBA : νC-N (tertiary amine) at ~1200 cm⁻¹; absence of O–H or C=O bands .
    • Target Compound : Expected νO–H (3150–3500 cm⁻¹), νC-F (1100–1200 cm⁻¹), and νC-N (similar to DMBA) .
  • NMR :
    • DMBA : Benzyl protons at δ 7.2–7.4 ppm; –N(CH₃)₂ at δ 2.2 ppm .
    • Target Compound : Downfield shifts for aromatic protons near –CF₃ (δ 7.5–8.0 ppm); hydroxyl proton at δ 5–6 ppm (exchangeable) .

Biological Activity

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12F3N
  • Molecular Weight : 229.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
Enzyme InhibitionInhibits Dyrk1A and Dyrk1B kinases

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, influenced by its lipophilicity due to the trifluoromethyl group. Its metabolism is likely mediated through phase I reactions involving cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine, and what critical parameters govern their efficiency?

  • Methodological Answer : A widely used approach involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in the presence of sodium carbonate, followed by deprotection steps. Key parameters include:
  • Reagent stoichiometry : A 1:1 molar ratio of hydroxylamine to acyl chloride ensures minimal side products .
  • Reaction medium : Dichloromethane (DCM) or acetonitrile is preferred for solubility and reactivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Post-synthesis, recrystallization improves purity .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the trifluoromethyl group (δ ~120-125 ppm for 19F^{19}F-coupling) and dimethylamine protons (singlet at δ ~2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]+^+) at m/z 263.1 (calculated for C10H11F3NOC_{10}H_{11}F_3NO) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data or synthetic yields for this compound?

  • Methodological Answer :
  • Cross-validation : Compare NMR and MS data with literature (e.g., CAS 328-90-5 for related benzoic acid derivatives) to confirm assignments .
  • Replication : Repeat reactions under inert atmospheres (N2_2/Ar) to rule out oxidative degradation .
  • Advanced techniques : Use 19F^{19}F-NMR to track trifluoromethyl group stability during reactions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard analysis : Conduct a risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity (Ames II testing showed lower mutagenic potential than benzyl chloride) .
  • PPE : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact. Store at 2–8°C to avoid decomposition .

Q. How can researchers optimize the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-drying under vacuum minimizes hydrolytic degradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solutions stored at −20°C .

Application-Oriented Questions

Q. What role does this compound play in pharmaceutical quality control?

  • Methodological Answer :
  • Reference standard : It is used in HPLC-UV/LC-MS methods to quantify related APIs (e.g., Triflusal) by spiking known concentrations into matrices .
  • Impurity profiling : Detects and quantifies degradation products (e.g., 2-Hydroxy-4-(trifluoromethyl)benzoic acid) during stability studies .

Q. How is this compound utilized in medicinal chemistry research?

  • Methodological Answer :
  • Lead optimization : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a scaffold for kinase inhibitors .
  • Probe synthesis : Functionalize the hydroxyl group via Mitsunobu reactions to create bioconjugates for target validation .

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